molecular formula C15H14N2O2 B11864363 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide

1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B11864363
M. Wt: 254.28 g/mol
InChI Key: MRRJZVSAVPTXEF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring fused to a pyrrolidine ring, with a carboxamide group attached

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-naphthalen-2-yl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C15H14N2O2/c16-15(19)13-7-8-14(18)17(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H2,16,19)

InChI Key

MRRJZVSAVPTXEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Ring-Functionalization Methodology

This method utilizes 5-oxopyrrolidine-2-carboxamide as a precursor, introducing the naphthalen-2-yl group via nucleophilic substitution or coupling reactions. A representative protocol involves:

  • Activation of the Amide Nitrogen : Treating 5-oxopyrrolidine-2-carboxamide with a base (e.g., NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C to generate a reactive amide intermediate.

  • Naphthylation : Adding 2-naphthyl bromide or iodide under inert atmosphere, with catalytic copper(I) iodide accelerating the coupling.

  • Purification : Isolation via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the target compound in 65–72% purity.

Key challenges include regioselectivity control and minimizing diketopiperazine byproducts, which form via intramolecular cyclization under prolonged heating.

Cyclocondensation Approach

Alternative routes construct the pyrrolidinone ring after installing the naphthalen-2-yl moiety. A scalable industrial method involves:

  • Formation of the Carboxamide Backbone : Reacting 2-naphthylamine with ethyl 2-oxopyrrolidine-3-carboxylate in dimethylformamide (DMF) at 120°C for 12 hours.

  • Ring Closure : Treating the intermediate with trifluoroacetic acid (TFA) to induce cyclization, achieving yields >80%.

  • Crystallization : Recrystallization from methanol/water (1:1) enhances purity to >98%.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

ConditionOptimal RangeImpact on Yield
Solvent PolarityDMF > THF > AcetonitrileHigher polarity improves carboxamide solubility
Temperature100–120°CAccelerates ring closure but risks decomposition
Reaction Time8–12 hoursBalances completion vs. side reactions

Microwave-assisted synthesis reduces reaction times to 30–45 minutes with comparable yields (68–75%).

Catalytic Systems

  • Copper(I) Catalysts : Enhance coupling efficiency in naphthylation steps (turnover frequency = 12 h⁻¹).

  • Enzyme-Mediated Aminolysis : Lipase B from Candida antarctica enables greener amide bond formation at 40°C, though yields lag (55–60%).

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH₂), 7.82–7.45 (m, 7H, naphthyl), 4.12 (q, 1H, J = 6.8 Hz, CH), 3.02 (t, 2H, J = 7.2 Hz, CH₂), 2.64 (m, 2H, CH₂).

  • IR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Purity Assessment

  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 188–193°C (decomposition observed above 195°C).

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant
Batch Size5–10 g50–100 kg
Cycle Time24–36 hours72–96 hours
Yield65–75%82–88% (continuous flow)

Continuous flow reactors mitigate exothermic risks during cyclization, improving safety and throughput.

Emerging Methodologies

Recent innovations include photoredox-catalyzed C–N coupling, which achieves 70% yield at room temperature using visible light. Computational modeling (DFT) has also identified tert-amyl alcohol as a superior solvent for minimizing byproducts .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for subsequent derivatization.

Reaction Type Reagents/Conditions Product
Acid-catalyzed hydrolysisHCl (aqueous)1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxylic acid
Base-catalyzed hydrolysisNaOH (aqueous)1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxylate salt

Research Finding: Hydrolysis enables further functionalization, as demonstrated in studies involving related pyrrolidine derivatives .

Nucleophilic Acyl Substitution

The amide group can undergo nucleophilic acyl substitution with alcohols or amines to form esters or other amides.

Reaction Type Reagents/Conditions Product
EsterificationMethanol, H₂SO₄ (catalyst)1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxylic esters
Amide formationPrimary/secondary amines, H₂SO₄ (catalyst)Substituted amides

Research Finding: Esterification is a common step in synthesizing derivatives for pharmacological studies .

Reaction with Hydrazine

Hydrazine reacts with the amide group to form hydrazide derivatives, which can serve as intermediates in condensation reactions.

Mechanism :

  • Hydrolysis : Amide → carboxylic acid.

  • Nucleophilic attack : Hydrazine replaces the amide oxygen.

Research Finding: Hydrazide formation is a precursor to heterocyclic compounds like benzimidazoles .

Condensation with Diamines

The carboxylic acid derivative (formed via hydrolysis) undergoes condensation with diamines (e.g., benzene-1,2-diamine) to form benzimidazoles.

Reaction Steps :

  • Hydrolysis : Amide → carboxylic acid.

  • Condensation : Reaction with diamine in HCl (reflux).

Reagent Product
Benzene-1,2-diamineBenzimidazole derivatives

Research Finding: This reaction expands the compound’s utility in medicinal chemistry .

Oxidation Reactions

The lactam ring and naphthalene moiety may undergo oxidation, though specific products are not detailed in available sources.

Reagents Potential Products
KMnO₄, CrO₃Oxidized derivatives (e.g., naphthoquinones, ring-opened lactams)

Research Finding: Oxidation introduces oxygen-containing functional groups, enhancing reactivity.

Key Structural Features Influencing Reactivity

Feature Impact
Naphthalene ring Potential site for electrophilic substitution (directed by substituents).
Pyrrrolidine lactam Contributes to stability but limits nucleophilicity of the nitrogen.
Carboxamide group Primary reactive site for hydrolysis, substitution, and condensation.

Comparison of Reaction Conditions

Reaction Conditions Outcome
HydrolysisAcidic/basicCarboxylic acid
EsterificationAcid catalystEsters
CondensationHCl, refluxBenzimidazoles

Scientific Research Applications

Medicinal Chemistry

1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide has been investigated for its potential therapeutic applications, particularly as an enzyme inhibitor. Studies suggest that it may interact with various biological macromolecules, which could be beneficial in drug development targeting specific diseases such as cancer and infections.

Biological Activities:

  • Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics targeting resistant strains.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which is essential for protecting cells from oxidative stress-related damage .
  • Anti-inflammatory Effects: Preliminary studies suggest that it may also possess anti-inflammatory properties, contributing to its therapeutic potential.

Enzyme Inhibition Studies

The mechanism of action involves mimicking transition states in biological processes, allowing the compound to inhibit specific enzymes. This property is crucial for understanding its pharmacological effects and designing therapeutic agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives similar to this compound using A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another research effort, compounds derived from this compound were tested against multidrug-resistant strains of Staphylococcus aureus. The findings demonstrated promising antibacterial activity, highlighting the compound's potential in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by mimicking the transition states of amines and esters in biological processes . The compound’s hydrogen acceptor and donor functions enable it to form chelating complexes with pharmacological targets, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of a naphthalene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Biological Activity

1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential as an enzyme inhibitor. The unique structural features of this compound contribute to its pharmacological potential, making it a valuable subject for ongoing research.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Naphthalene Ring : A fused polycyclic aromatic hydrocarbon.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Carboxamide Group : Imparts reactivity typical of amides.

The molecular formula is C15_{15}H13_{13}N1_{1}O2_{2}, with a molecular weight of approximately 254.28 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact effectively with various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida auris. The compound's mechanism involves inhibition of bacterial growth through enzyme inhibition and disruption of cellular processes.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various derivatives, this compound demonstrated significant activity against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing promising results against resistant pathogens .

PathogenMIC (µg/mL)Comments
Staphylococcus aureus16Effective against vancomycin-intermediate strains
Candida auris32Significant activity against resistant strains

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have quantified its ability to scavenge free radicals, showing that it can outperform standard antioxidants like ascorbic acid under certain conditions.

Research Findings on Antioxidant Activity

In comparative assays, this compound showed antioxidant activity that was 1.35 times higher than that of ascorbic acid, indicating its potential application in formulations aimed at reducing oxidative damage .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Enzyme Inhibition Mechanism

The compound's structure allows it to mimic transition states in enzymatic reactions, thereby inhibiting specific enzymes crucial for metabolic pathways. This characteristic positions it as a candidate for drug development targeting diseases associated with enzyme dysregulation .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds reveals distinct advantages:

Compound NameStructural FeaturesBiological Activity
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-triazole-4-carboxylateNaphthalene and triazole moietiesPotential enzyme inhibition
Naphthalen-2-yl carbamatesCarbamate functional groupKnown for antimicrobial properties
Pyrrolidonyl-beta-naphthylamideSimilar naphthalene-pyrrolidine structureExhibits similar biological activities

Q & A

Q. What synthetic methodologies are established for preparing 1-(Naphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide, and how can diastereoselectivity be optimized?

A diastereoselective approach involves coupling naphthalene derivatives with pyrrolidone precursors via amidation or cyclization. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized using chiral auxiliaries or catalysts to control stereochemistry . Post-functionalization, such as coupling 2-naphthoyl chloride with a pyrrolidine carboxamide intermediate, is a common step. Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids) significantly influence stereochemical outcomes .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly distinguishing naphthalene aromatic signals (δ 7.2–8.5 ppm) from pyrrolidone carbonyl resonances (δ ~170 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and conformations. For example, hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize molecular packing, as seen in related naphthalene-oxazolidinone structures . SHELX and ORTEP-III software refine crystallographic data and generate thermal ellipsoid diagrams .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C15_{15}H14_{14}N2_2O2_2, MW 254.29) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations or tautomeric states?

Crystallography provides unambiguous evidence for tautomerism or conformational flexibility. For instance, in naphthalene-pyrrolidone hybrids, the orientation of the naphthalene moiety relative to the pyrrolidone ring (e.g., planar vs. twisted) can be quantified via torsion angles. Discrepancies between computational predictions and experimental data (e.g., DFT-optimized geometries vs. XRD structures) may arise from crystal-packing forces or solvent effects. Refinement using SHELXL with high-resolution data (R-factor < 0.05) minimizes errors .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., enzyme inhibition IC50_{50} vs. cell-based viability assays).
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results.
  • Structural analogs : Compare activity of stereoisomers (e.g., (S)- vs. (R)-configurations) to isolate stereochemical influences .

Q. Which computational models predict the compound’s electronic properties and reactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., IDH1 inhibitors) using AutoDock Vina. Validate with crystallographic fragment screening data .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling).
  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

Q. What protocols mitigate degradation during storage or handling?

  • Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (N2_2 or Ar).
  • HPLC stability assays : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

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